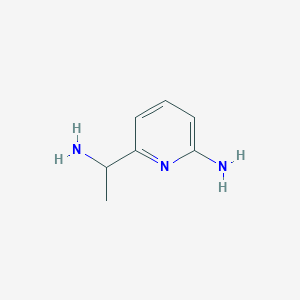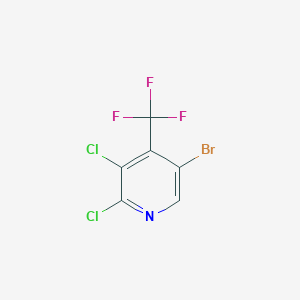
5-Bromo-2,3-dichloro-4-trifluoromethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2,3-dichloro-4-trifluoromethylpyridine is a pyridine derivative with the molecular formula C6HBrCl2F3N. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dichloro-4-trifluoromethylpyridine typically involves the halogenation of pyridine derivatives. . The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of intermediates such as 2-chloro-5-(trifluoromethyl)pyridine. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to facilitate the desired transformations .
化学反応の分析
Types of Reactions
5-Bromo-2,3-dichloro-4-trifluoromethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the replacement of halogen atoms.
Oxidation and Reduction: Though less common, these reactions can modify the pyridine ring or the substituents.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane or toluene are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can produce a range of substituted pyridines .
科学的研究の応用
5-Bromo-2,3-dichloro-4-trifluoromethylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 5-Bromo-2,3-dichloro-4-trifluoromethylpyridine involves its interaction with molecular targets, often through the formation of covalent bonds or non-covalent interactions. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
類似化合物との比較
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Another pyridine derivative with similar applications in agrochemicals.
5-Bromo-2-chloro-4-(trifluoromethyl)pyridine: Shares structural similarities and is used in similar contexts
Uniqueness
5-Bromo-2,3-dichloro-4-trifluoromethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, makes it particularly versatile in various chemical reactions and applications .
特性
分子式 |
C6HBrCl2F3N |
|---|---|
分子量 |
294.88 g/mol |
IUPAC名 |
5-bromo-2,3-dichloro-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6HBrCl2F3N/c7-2-1-13-5(9)4(8)3(2)6(10,11)12/h1H |
InChIキー |
LIWGWTCCGAAIOC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NE)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12843245.png)
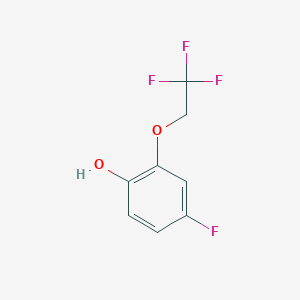
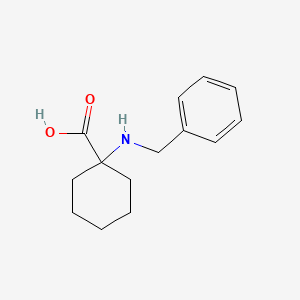


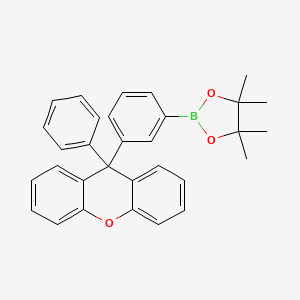
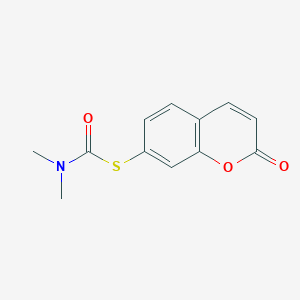
![(8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B12843277.png)
![5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12843278.png)
![Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B12843279.png)
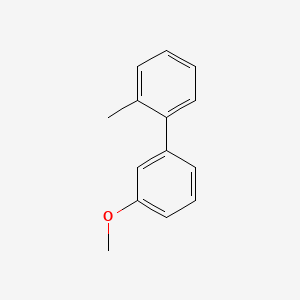

![[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12843297.png)
